molecular formula C20H22N2O2S B4567387 4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B4567387
M. Wt: 354.5 g/mol
InChI Key: FIJUPCLJGMWNMV-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14019912 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research in the field of chemical synthesis has explored the β-lithiation of carboxamides, leading to the synthesis of β-substituted-α,β-unsaturated amides, which are crucial intermediates for various chemical transformations. This method provides a pathway for creating a wide range of chemically significant compounds (Katritzky, Szajda, & Lam, 1993). Moreover, the development of antiulcer agents through the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, demonstrating significant gastric acid antisecretory activity, highlights the potential of such compounds in therapeutic applications (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Materials Science Applications

In the realm of materials science, benzothiazole derivatives have been investigated for their luminescent properties, showcasing potential for white light emission in devices. These derivatives exhibit distinct emission regions, offering a method for creating white-light emitting devices with a simple fabrication process (Lu, Hu, Wang, Guo, & Yang, 2017).

Medicinal Chemistry and Pharmacology

The exploration of benzothiazole derivatives in medicinal chemistry has led to the identification of potent dipeptidyl peptidase IV (DPP-IV) inhibitors, crucial for the treatment of type 2 diabetes. These findings underline the significance of such compounds in developing new therapeutic agents (Nitta, Fujii, Sakami, Nishimura, Ohyama, et al., 2008). Additionally, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds reveal the potential of benzothiazole derivatives in addressing microbial resistance, offering a pathway for the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-15-7-9-16(10-8-15)24-12-4-5-19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUPCLJGMWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
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4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.